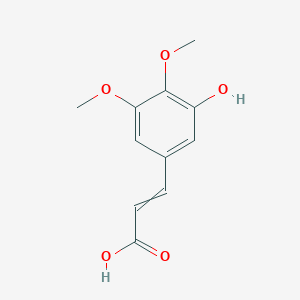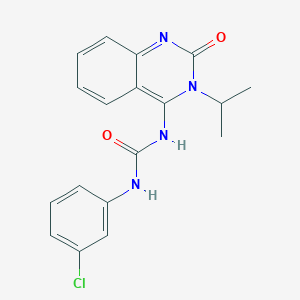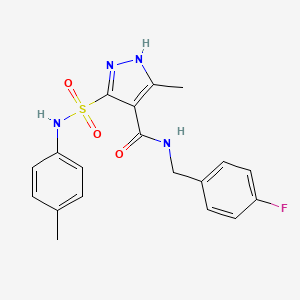
3-(3-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-5-hydroxycinnamic acid, also known as sinapic acid, is a naturally occurring hydroxycinnamic acid derivative. It is found in various plants, including oil seeds, berries, spices, vegetables, and cereals. This compound is known for its antioxidant, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-5-hydroxycinnamic acid can be synthesized through several methods. One common approach involves the esterification of 3,4-dimethoxybenzaldehyde with malonic acid, followed by decarboxylation and hydrolysis. Another method includes the photoisomerization of commercial E-cinnamic acid to obtain a mixture of E- and Z-isomers, which can then be separated .
Industrial Production Methods: Industrial production of 3,4-Dimethoxy-5-hydroxycinnamic acid often involves the extraction from natural sources such as rye and other cereals. The extraction process includes steps like roasting, grinding, and solvent extraction .
化学反应分析
Types of Reactions: 3,4-Dimethoxy-5-hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of methoxy and hydroxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
科学研究应用
3,4-Dimethoxy-5-hydroxycinnamic acid has a wide range of applications in scientific research:
Biology: It exhibits antibacterial, anti-peroxidative, anti-hyperglycemic, and neuroprotective effects.
Medicine: It has shown potential in anticancer therapy by inducing apoptosis and inhibiting cell proliferation.
Industry: It is used in the food industry as a natural antioxidant and preservative.
作用机制
The mechanism of action of 3,4-Dimethoxy-5-hydroxycinnamic acid involves several pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by modulating gene expression and inhibiting cell survival pathways.
相似化合物的比较
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant properties.
Ferulic Acid: Known for its anti-inflammatory and anticancer effects.
p-Coumaric Acid: Exhibits antioxidant and antimicrobial activities.
Uniqueness: 3,4-Dimethoxy-5-hydroxycinnamic acid stands out due to its dual methoxy groups, which enhance its antioxidant capacity and make it a more effective matrix in MALDI-MS compared to other hydroxycinnamic acids .
属性
分子式 |
C11H12O5 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
3-(3-hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6,12H,1-2H3,(H,13,14) |
InChI 键 |
NDGIDRFOPAADDX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14101876.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14101896.png)
![2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-methylpiperidin-1-yl)ethoxy]phenol](/img/structure/B14101901.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14101905.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101910.png)

![2-Benzyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101923.png)
![7-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14101925.png)
![7-hexyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14101935.png)
![1-(3-Bromophenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101944.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B14101945.png)

![2-(7-(2-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B14101950.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14101956.png)
